molecular formula C14H19N3O4S B5819795 N-(3-ACETYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

N-(3-ACETYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

Cat. No.: B5819795
M. Wt: 325.39 g/mol
InChI Key: WMXANHZWKAPKKV-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE typically involves the reaction of 3-acetylphenylamine with methanesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ACETYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple pathways makes it a versatile compound in scientific research .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-11(18)12-4-3-5-13(10-12)15-14(19)16-6-8-17(9-7-16)22(2,20)21/h3-5,10H,6-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXANHZWKAPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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